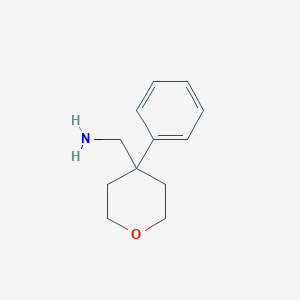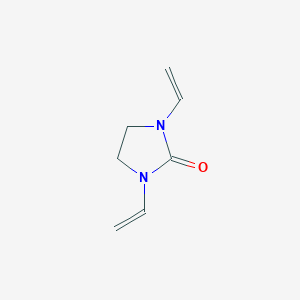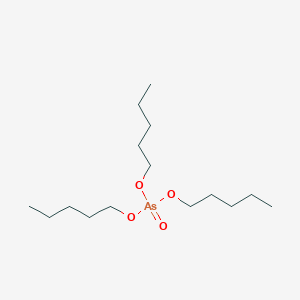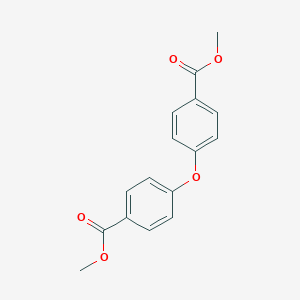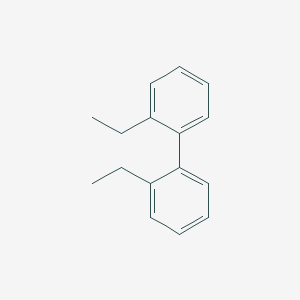
1,1'-Biphenyl, 2,2'-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound that belongs to the biphenyl family. It is commonly used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 1,1'-Biphenyl, 2,2'-diethyl- is not well understood. However, it is believed to interact with proteins and enzymes in the body, potentially affecting their function.
Biochemical And Physiological Effects
Studies have shown that 1,1'-Biphenyl, 2,2'-diethyl- can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1'-Biphenyl, 2,2'-diethyl- in lab experiments is its unique properties, which make it useful in a variety of applications. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 1,1'-Biphenyl, 2,2'-diethyl-. One area of interest is its potential use in organic electronics and photovoltaic devices. Additionally, further studies on its biochemical and physiological effects could lead to the development of new therapies for various diseases. Finally, research on its interactions with proteins and enzymes could provide insight into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound with unique properties and applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound could lead to significant advancements in various fields, including organic electronics, photovoltaic devices, and medicine.
Synthesis Methods
The synthesis of 1,1'-Biphenyl, 2,2'-diethyl- involves the reaction of 2,2'-diethylbiphenyl-4,4'-dicarboxylic acid with thionyl chloride and phosphorus pentachloride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
1,1'-Biphenyl, 2,2'-diethyl- has several applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been studied for its potential use in organic electronics and photovoltaic devices.
properties
CAS RN |
13049-35-9 |
|---|---|
Product Name |
1,1'-Biphenyl, 2,2'-diethyl- |
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-2-(2-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VYVNYOJZPQVWHK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
Other CAS RN |
13049-35-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



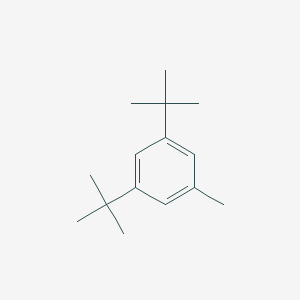
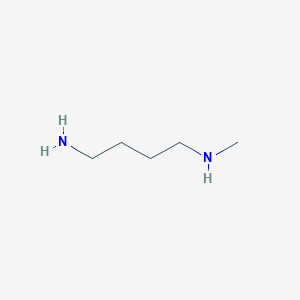
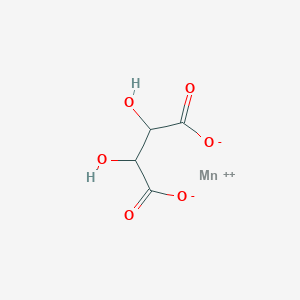
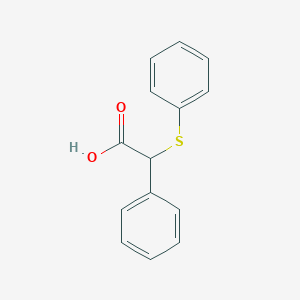
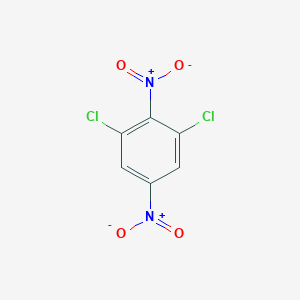
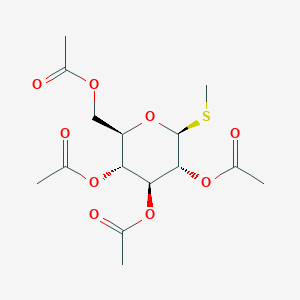
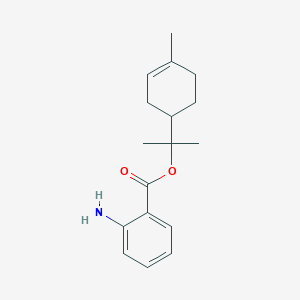
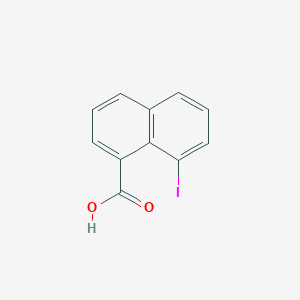
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
